molecular formula C13H21N3O3S B2856266 N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 946374-97-6

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No. B2856266
CAS RN: 946374-97-6
M. Wt: 299.39
InChI Key: LZPMHIMYJHOGLW-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, also known as DT-010, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-010 belongs to the class of oxalamide derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with various molecular targets in the body. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. This compound also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In neurological disorders, this compound reduces neurotoxicity by inhibiting the formation of reactive oxygen species (ROS) and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound inhibits the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. In neurological disorders, this compound reduces oxidative stress and inflammation, which are major contributors to neurodegeneration.

Advantages and Limitations for Lab Experiments

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has several advantages for laboratory experiments. It is easy to synthesize and purify, making it suitable for large-scale studies. This compound also has a high degree of stability, which allows for long-term storage and use. However, this compound has some limitations in laboratory experiments, particularly in terms of its solubility and bioavailability. These limitations can be overcome through the use of appropriate solvents and formulations.

Future Directions

There are several future directions for the study of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide. One area of research is the development of this compound-based drug formulations for the treatment of cancer and neurological disorders. Another area of research is the identification of new molecular targets for this compound, which could expand its therapeutic applications. Additionally, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of this compound, which could inform its clinical development. Overall, this compound has significant potential as a therapeutic agent and warrants further investigation.

Synthesis Methods

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide involves the reaction of 2-(dimethylamino)ethylamine with 2-bromo-3-thiophenecarboxaldehyde to form the intermediate compound, 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine. This intermediate is then reacted with 2-bromoethyl methyl ether and oxalic acid dihydrate to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further scientific research.

Scientific Research Applications

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease. Studies have shown that this compound can reduce amyloid-beta-induced neurotoxicity and improve cognitive function in animal models.

properties

IUPAC Name

N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-16(2)11(10-4-7-20-9-10)8-15-13(18)12(17)14-5-6-19-3/h4,7,9,11H,5-6,8H2,1-3H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPMHIMYJHOGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCCOC)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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